molecular formula C20H19N5O B066208 Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- CAS No. 166042-09-7

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-

Cat. No.: B066208
CAS No.: 166042-09-7
M. Wt: 345.4 g/mol
InChI Key: BWQZSSQCFHRJFT-UHFFFAOYSA-N
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Description

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, also known as Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-, is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)- is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cycloheptane ring fused with a pyrrole moiety and a tetrazole group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that tetrazole derivatives possess antibacterial and antifungal activities, which may extend to the compound .

Example Findings:

  • In vitro Studies : A series of tetrazole compounds were tested using the disc diffusion method, showing zones of inhibition against various bacterial strains. The compound exhibited moderate activity compared to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of cyclohepta(b)pyrrol-2(1H)-one derivatives has been explored in multiple studies. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines.

Case Study: NCI Drug Screen

A class of pyrrolo derivatives similar to cyclohepta(b)pyrrol-2(1H)-one was screened against 60 human cancer cell lines. These compounds demonstrated potent growth inhibition with GI50 values in the nanomolar range, indicating strong anticancer potential .

Cell Line GI50 (μM)
MDA-MB-4350.15
K-5620.39
HL-600.53

The mechanism by which cyclohepta(b)pyrrol-2(1H)-one exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

Comparative Analysis with Related Compounds

Cyclohepta(b)pyrrol-2(1H)-one can be compared with other heterocyclic compounds to understand its unique properties better.

Compound Activity Notes
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoleAnticancer (GI50 < 0.5 μM)Stronger activity than cyclohepta derivative
6-Chloro-1H-pyrrolo[2,3-b]pyridineModerate AntimicrobialSimilar structure but different activity profile

Research Applications

The ongoing research into cyclohepta(b)pyrrol-2(1H)-one suggests several potential applications:

  • Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting microbial infections and cancer.
  • Synthetic Chemistry : As a building block for synthesizing more complex compounds in medicinal chemistry.

Properties

IUPAC Name

1-benzyl-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-13(2)15-9-6-10-16-17(11-15)25(12-14-7-4-3-5-8-14)20(26)18(16)19-21-23-24-22-19/h3-11,13H,12H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQZSSQCFHRJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=CC=C3)C4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168067
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166042-09-7
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166042097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohepta(b)pyrrol-2(1H)-one, 7-(1-methylethyl)-1-(phenylmethyl)-3-(1H-tetrazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90168067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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